Cas no 39030-53-0 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one)

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound featuring a fused triazolopyridazine core with a methyl substituent at the 6-position. This structure imparts notable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined heterocyclic framework is advantageous for developing biologically active molecules, particularly in medicinal chemistry, where it serves as a scaffold for kinase inhibitors and other therapeutic agents. The compound’s high purity and consistent performance ensure reliability in research and industrial applications. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific target interactions.
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one structure
39030-53-0 structure
Product Name:6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
CAS No:39030-53-0
MF:C6H6N4O
MW:150.138040065765
CID:1081647
PubChem ID:6401728
Update Time:2025-06-09

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
    • 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
    • 6-Methyl-2,3-dihydro-sym-triazolo<4,3-b>pyridazin-3-on
    • STL298139
    • AKOS022103716
    • BS-28445
    • 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
    • DTXSID30423309
    • 39030-53-0
    • CS-0213328
    • Inchi: 1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
    • InChI Key: PQNIPAGBGCEHIJ-UHFFFAOYSA-N
    • SMILES: O=C1NN=C2C=CC(C)=NN21

Computed Properties

  • Exact Mass: 150.05400
  • Monoisotopic Mass: 150.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 57.1Ų

Experimental Properties

  • PSA: 63.05000
  • LogP: -0.27400

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Pricemore >>

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Alichem
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6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
39030-53-0 95%
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Chemenu
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A2B Chem LLC
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A2B Chem LLC
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AK Scientific
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Additional information on 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Recent Advances in the Study of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS: 39030-53-0)

The compound 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS: 39030-53-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, belonging to the triazolopyridazine class, has shown promising biological activities in various preclinical studies, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme target for neuropsychiatric disorders. The research team employed molecular docking studies and in vitro enzymatic assays to characterize the binding affinity and selectivity profile of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, revealing a unique interaction pattern with the PDE10A active site.

In the context of drug development, several research groups have reported novel synthetic routes for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one with improved yields and purity. A recent patent application (WO2023051234) describes an optimized three-step synthesis starting from commercially available 3-amino-6-methylpyridazine, achieving an overall yield of 68% with excellent scalability for industrial production. This advancement addresses previous challenges in the large-scale preparation of this compound.

Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the ADME (absorption, distribution, metabolism, and excretion) properties of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one. The compound demonstrates favorable blood-brain barrier penetration with a brain-to-plasma ratio of 0.85 in rodent models, supporting its potential as a CNS-active agent. Metabolic stability studies revealed predominant hepatic clearance via glucuronidation, with minimal cytochrome P450-mediated oxidation.

Emerging preclinical data suggest additional therapeutic applications beyond its initial indications. A recent study in the European Journal of Pharmacology (2024) reported anti-inflammatory effects mediated through modulation of the NLRP3 inflammasome pathway. These findings open new possibilities for repurposing 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in inflammatory and autoimmune conditions, although further validation in disease models is required.

Structural-activity relationship (SAR) studies have identified key modifications that enhance both potency and selectivity. Research published in Bioorganic & Medicinal Chemistry Letters (2023) systematically evaluated various substitutions at the 6-methyl position, revealing that small hydrophobic groups maintain optimal activity while larger substituents significantly reduce PDE10A binding affinity. These findings provide valuable guidance for future lead optimization efforts.

The safety profile of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has been extensively characterized in recent toxicological assessments. A comprehensive 28-day repeat-dose toxicity study in rats (Regulatory Toxicology and Pharmacology, 2023) established a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day, with reversible mild hepatic effects observed at higher doses. These results support the compound's progression into early-phase clinical trials.

Current research directions include the development of prodrug formulations to improve oral bioavailability and the exploration of combination therapies with existing neuropsychiatric medications. Several pharmaceutical companies have included derivatives of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in their CNS drug discovery pipelines, reflecting growing industry interest in this chemical scaffold.

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